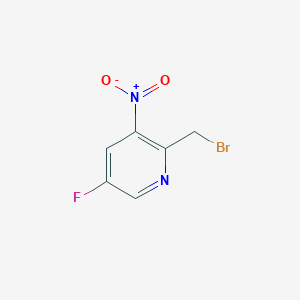

2-(Bromomethyl)-5-fluoro-3-nitropyridine

Description

Properties

Molecular Formula |

C6H4BrFN2O2 |

|---|---|

Molecular Weight |

235.01 g/mol |

IUPAC Name |

2-(bromomethyl)-5-fluoro-3-nitropyridine |

InChI |

InChI=1S/C6H4BrFN2O2/c7-2-5-6(10(11)12)1-4(8)3-9-5/h1,3H,2H2 |

InChI Key |

YHQVBSLNRLRKAL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])CBr)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic strategy for this compound involves the bromination of 5-fluoro-3-nitropyridine or its derivatives at the methyl position. The key methods are summarized as follows:

Radical Bromination Using N-Bromosuccinimide (NBS):

The most commonly reported laboratory method involves the bromination of 5-fluoro-3-nitropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. This reaction selectively substitutes the methyl group at the 2-position with bromine to form the bromomethyl derivative. The radical initiator facilitates homolytic cleavage of NBS to generate bromine radicals, which abstract hydrogen from the methyl group, enabling bromination.Bromination in the Presence of Bromine and Base:

Alternative methods include the use of elemental bromine in aqueous or organic media with bases such as sodium hydroxide to facilitate the substitution reaction. This method requires careful temperature control to avoid over-bromination or decomposition of sensitive functional groups.Continuous Flow Bromination:

For industrial scale-up, continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, residence time, and reagent stoichiometry. This approach enhances product consistency and yield while minimizing side reactions.

Detailed Reaction Procedure Example

A typical laboratory synthesis of this compound proceeds as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 5-Fluoro-3-nitropyridine, N-Bromosuccinimide (1.1 equiv), AIBN (catalytic), reflux in an inert solvent (e.g., carbon tetrachloride or chloroform) | Radical bromination of the methyl group at position 2 |

| 2 | Reaction time: 3–6 hours under reflux with stirring | Completion monitored by TLC or LC/MS |

| 3 | Work-up: Quenching with aqueous sodium bisulfite to remove excess bromine, extraction with organic solvents (ethyl acetate), washing with water and brine, drying over sodium sulfate | Isolation of crude product |

| 4 | Purification: Column chromatography or recrystallization | Obtaining pure this compound |

Yield typically ranges from 70% to 80% under optimized conditions.

Analysis of Preparation Methods

Reaction Mechanism Insights

The bromination proceeds via a radical chain mechanism initiated by AIBN, which decomposes thermally to generate radicals. These radicals abstract a hydrogen atom from the methyl group at the 2-position of 5-fluoro-3-nitropyridine, forming a benzylic-type radical intermediate stabilized by the electron-withdrawing nitro and fluorine substituents. The intermediate then reacts with bromine radicals generated from NBS to form the bromomethyl product.

Optimization Parameters

- Solvent Choice: Non-polar solvents such as carbon tetrachloride or chloroform are preferred to stabilize radical intermediates and dissolve both reactants and NBS effectively.

- Temperature Control: Reflux temperature (~60–80°C depending on solvent) ensures sufficient energy for radical initiation without decomposing sensitive groups.

- Reagent Stoichiometry: Slight excess of NBS (1.1 equivalents) ensures complete bromination while minimizing side reactions.

- Reaction Time: Typically 3–6 hours, monitored by analytical techniques to avoid over-bromination or degradation.

Industrial Considerations

Continuous flow bromination reactors improve safety and scalability by controlling exothermic reactions and hazardous bromine handling. Automated systems allow precise dosing of NBS and temperature regulation, improving reproducibility and yield.

Data Table: Physicochemical and Reaction Parameters

| Parameter | Value / Description |

|---|---|

| Molecular Formula | C6H4BrFN2O2 |

| Molecular Weight | 235.01 g/mol |

| CAS Number | 652160-72-0 |

| Key Functional Groups | Bromomethyl (–CH2Br), Fluoro (–F), Nitro (–NO2) |

| Solvent for Bromination | Carbon tetrachloride, chloroform |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Radical Initiator | Azobisisobutyronitrile (AIBN) |

| Reaction Temperature | Reflux (~60–80 °C) |

| Reaction Time | 3–6 hours |

| Typical Yield | 70–80% |

| Purification Methods | Column chromatography, recrystallization |

Research Outcomes and Applications

- The bromomethyl group in this compound serves as a highly reactive electrophilic site, enabling nucleophilic substitution with amines, thiols, or alkoxides to generate diverse derivatives.

- The electron-withdrawing nitro and fluorine substituents enhance the compound's reactivity and binding affinity in medicinal chemistry applications.

- The compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with specialized electronic or optical properties.

- Studies indicate that the radical bromination method provides a straightforward, efficient, and scalable route to this compound, with good control over regioselectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-5-fluoro-3-nitropyridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with iron powder in acidic conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyridine derivatives.

Reduction: Formation of 2-(aminomethyl)-5-fluoro-3-nitropyridine.

Oxidation: Formation of 2-(carboxymethyl)-5-fluoro-3-nitropyridine.

Scientific Research Applications

2-(Bromomethyl)-5-fluoro-3-nitropyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of antimicrobial and anticancer agents.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-fluoro-3-nitropyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or DNA, thereby modulating their function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(Bromomethyl)-5-fluoro-3-nitropyridine with structurally related pyridine derivatives, emphasizing substituent positions, physicochemical properties, and applications:

Physicochemical Properties

- Lipophilicity : The bromomethyl group in the target compound increases logP compared to 2-chloro-5-fluoro-3-nitropyridine, enhancing membrane permeability in drug design .

- Stability: The nitro group may confer thermal instability under basic conditions, a trait shared with 2-cyano-4-methyl-5-nitropyridine (CAS 267875-30-9, ). However, the bromomethyl group’s lability requires careful handling to avoid premature decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.